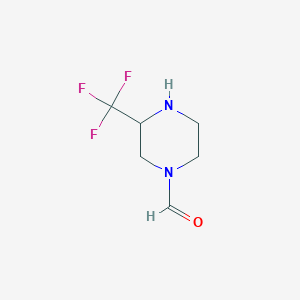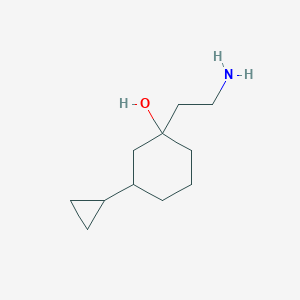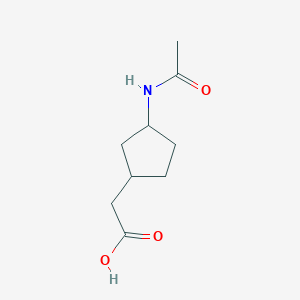
N-(Butan-2-yl)-2-chloro-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-2-chloro-4-nitroaniline: is an organic compound that belongs to the class of aromatic amines It features a butan-2-yl group attached to the nitrogen atom of an aniline ring, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-(Butan-2-yl)-2-chloro-4-nitroaniline can begin with the nitration of aniline derivatives. Aniline is first chlorinated to introduce the chlorine atom at the 2-position. This is typically achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The next step involves the alkylation of the chlorinated aniline with butan-2-yl halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Nitration: Finally, the nitro group is introduced at the 4-position through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Butan-2-yl)-2-chloro-4-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: N-(Butan-2-yl)-2-chloro-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit the growth of bacteria and cancer cells.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are investigated for their pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-2-chloro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-(Butan-2-yl)-2-chloro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(Butan-2-yl)-2-chloro-4-nitrobenzene: Similar structure but without the amino group.
N-(Butan-2-yl)-2-bromo-4-nitroaniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: N-(Butan-2-yl)-2-chloro-4-nitroaniline is unique due to the presence of both the nitro and chlorine substituents on the aniline ring, which imparts distinct chemical reactivity and biological activity. The butan-2-yl group further enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-butan-2-yl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-7(2)12-10-5-4-8(13(14)15)6-9(10)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
CVONUBAUWFZHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


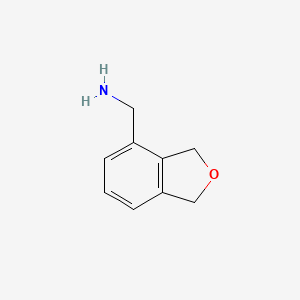
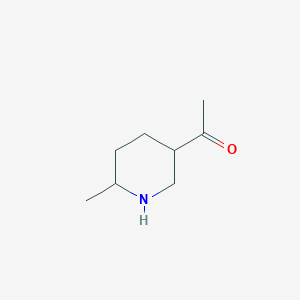
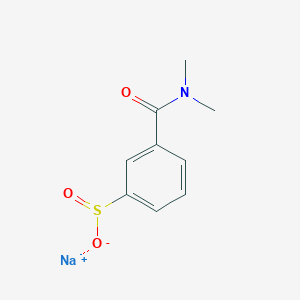

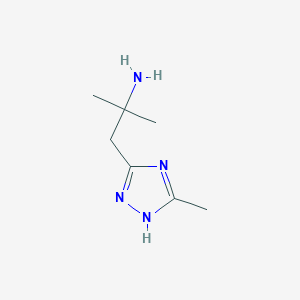
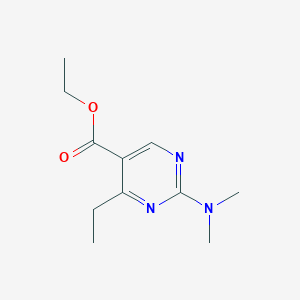
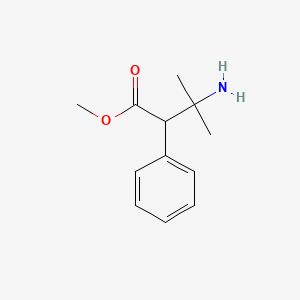

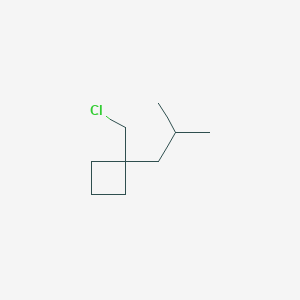
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
